2,2-Dichloro-2-cyanoacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-dichloro-2-cyanoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2N2O/c4-3(5,1-6)2(7)8/h(H2,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTXHVPCRYAEEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C(=O)N)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40308638 | |
| Record name | 2,2-Dichloro-2-cyanoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.96 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10221-64-4 | |
| Record name | Dichlorocyanoacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010221644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide,2-dichloro-2-cyano- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206135 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Dichloro-2-cyanoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DICHLOROCYANOACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP2CZ53NMF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 2,2 Dichloro 2 Cyanoacetamide
Direct Halogenation Strategies for Alpha-Dihalogenated Cyanoacetamides
Direct halogenation of the alpha-carbon of 2-cyanoacetamide (B1669375) is a primary approach to introduce the desired chlorine atoms. This method leverages the acidic nature of the methylene (B1212753) protons, which are activated by the adjacent electron-withdrawing cyano and carbonyl groups. The reaction typically proceeds via the formation of an enolate or enol intermediate, which then attacks an electrophilic chlorine source.
Common chlorinating agents employed in these strategies include:
Chlorine Gas (Cl₂): Bubbling chlorine gas through a solution of 2-cyanoacetamide, often in the presence of a catalyst or under specific pH conditions, can effect dichlorination. The reaction conditions must be carefully controlled to prevent over-halogenation or side reactions.
Sulfuryl Chloride (SO₂Cl₂): This reagent is a convenient source of chlorine and is known to be effective for the dichlorination of active methylene compounds. An efficient method for the synthesis of α,α-dichloroketones involves the direct dichlorination of methyl ketones and 1,3-dicarbonyls using an excess of sulfuryl chloride, often without the need for a catalyst or solvent. researchgate.net
N-Chlorosuccinimide (NCS): NCS is a solid, easy-to-handle electrophilic chlorinating agent. It is frequently used for the chlorination of various organic compounds, including amides. isca.meorganic-chemistry.org For the synthesis of dichlorinated products, an increased amount of NCS and an acidic medium, such as hydrochloric acid, are often required. isca.me
The choice of solvent and reaction conditions plays a crucial role in the success of direct halogenation. Protic solvents can participate in the reaction, while aprotic solvents are often preferred to avoid side products.
Multi-Step Synthesis from Precursors
In cases where direct halogenation proves to be challenging or results in low yields, multi-step synthetic pathways offer alternative routes to 2,2-dichloro-2-cyanoacetamide. These methods involve the synthesis of an intermediate that is more amenable to dichlorination or that already contains the desired halogen atoms.
Pathways from Cyanoacetamide Derivatives
One multi-step approach involves the modification of 2-cyanoacetamide to enhance its reactivity or to introduce a leaving group that can be displaced by chlorine. While specific examples for this compound are not extensively documented, analogous transformations in organic synthesis suggest plausible pathways. For instance, the synthesis of α,α-dihaloacetamides has been achieved through the homologation of isocyanates with dihalomethyllithiums. nih.gov
Another potential route could involve the synthesis of a precursor with a protected or modified amide group to prevent unwanted side reactions during chlorination. Following the dichlorination of the alpha-carbon, the protecting group would be removed to yield the final product.
Convergent and Divergent Synthetic Approaches
Convergent synthesis would involve the preparation of two or more fragments that are then combined to form the target molecule. For this compound, a hypothetical convergent approach could involve the reaction of a dichlorinated electrophile with a nucleophilic source of the cyanoacetamide backbone.
Divergent synthesis, on the other hand, would start from a common precursor that is then elaborated into a variety of related compounds, including the target molecule. For example, a dichlorinated building block could be reacted with different nucleophiles to generate a library of α,α-dichloro compounds, one of which would be this compound.
Catalysis in the Synthesis of Dihalogenated Cyanoacetamides
Catalysis plays a pivotal role in modern organic synthesis by providing milder reaction conditions, improving yields, and enhancing selectivity. The synthesis of dihalogenated cyanoacetamides can benefit significantly from the use of various catalytic systems.
Role of Acidic and Basic Catalysts
Acid Catalysis: In the presence of an acid catalyst, the halogenation of a carbonyl compound proceeds through an enol intermediate. pressbooks.pubchemistrysteps.comlibretexts.org The rate of halogenation is often independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. Acid-catalyzed halogenation typically leads to monohalogenation because the introduction of the first electron-withdrawing halogen atom deactivates the enol towards further electrophilic attack. pressbooks.publibretexts.org However, by using stronger acidic conditions or more reactive halogenating agents, dichlorination may be achieved. For instance, the chlorination of acetyl chloride to 2,2-dichloroacetoacetyl chloride is achieved in the presence of a Lewis acid catalyst like aluminum chloride. google.com
Base Catalysis: Base-catalyzed or, more accurately, base-promoted halogenation proceeds via an enolate intermediate. pressbooks.pubchemistrysteps.comlibretexts.orglibretexts.orgpearson.com The introduction of the first halogen atom increases the acidity of the remaining alpha-proton, making the formation of the second enolate faster. pressbooks.pubchemistrysteps.comlibretexts.orglibretexts.org Consequently, base-promoted halogenation is an effective method for achieving polyhalogenation and is therefore a suitable strategy for the synthesis of this compound. pressbooks.publibretexts.org
| Catalyst Type | Intermediate | Propensity for Dihalogenation | Rationale |
| Acid | Enol | Lower | The first halogen deactivates the enol, slowing down further reaction. pressbooks.publibretexts.org |
| Base | Enolate | Higher | The first halogen increases the acidity of the remaining α-proton, accelerating the second halogenation. pressbooks.publibretexts.org |
Emerging Catalytic Systems for Halogenation Reactions
Recent advancements in catalysis have introduced novel systems that offer unique advantages for halogenation reactions.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for a variety of organic transformations, including halogenation. mdpi.comnih.gov These methods often utilize a photocatalyst that, upon light absorption, can initiate a radical chain reaction or activate a halogen source. Photocatalytic systems can enable the use of milder chlorinating agents and offer high selectivity. For example, photocatalytic oxidative chlorination can be achieved using organic dyes as photocatalysts. nih.gov The site-selective chlorination of C(sp³)–H bonds in amides can be achieved using amidyl radicals under visible light. beilstein-journals.org
Phase-Transfer Catalysis (PTC): PTC is a valuable technique for reactions involving reactants in immiscible phases. crdeepjournal.orgoperachem.com In the context of dichlorination, a phase-transfer catalyst can transport a nucleophile (e.g., an enolate of cyanoacetamide) from an aqueous phase to an organic phase containing the chlorinating agent. operachem.com This can enhance reaction rates and yields, particularly when using inorganic bases. PTC has been successfully applied in various industrial processes, including C-alkylations and nucleophilic substitutions. phasetransfer.comphasetransfer.com A biphasic anodic oxidation method for aromatic halogenation has been developed where ammonium salts serve as both electrolytes and phase-transfer catalysts. researchgate.net
| Catalytic System | Principle | Potential Advantages for Dichlorination |
| Photocatalysis | Light-induced activation of substrates or catalysts. mdpi.comnih.gov | Mild reaction conditions, high selectivity, use of greener reagents. |
| Phase-Transfer Catalysis | Facilitates reactions between reactants in different phases. crdeepjournal.orgoperachem.com | Enhanced reaction rates, use of inexpensive inorganic bases, improved yields. phasetransfer.com |
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound is not widely documented in readily available scientific literature. However, a plausible and conventional synthetic route would involve the direct chlorination of the active methylene group of 2-cyanoacetamide. This approach is analogous to the bromination of cyanoacetamide to yield 2,2-dibromo-3-nitrilopropionamide. The application of green chemistry principles to this synthesis is crucial for developing a more sustainable and environmentally benign process. This section explores various facets of green chemistry that can be integrated into the synthesis of this compound.
A significant focus of green chemistry is the reduction or elimination of hazardous substances. Traditional chlorinating agents such as chlorine gas (Cl₂) and sulfuryl chloride (SO₂Cl₂) are highly toxic and pose significant handling risks. Greener alternatives aim to replace these hazardous reagents with safer options. Recent advancements in chlorination chemistry have introduced several eco-friendly chlorine sources, including sodium chloride (NaCl) and hydrochloric acid (HCl), which can be used in conjunction with catalysts or electrochemical and photochemical methods. thieme-connect.de For instance, the direct chlorination of active methylene compounds has been achieved using sodium chloride as the chlorine source in the presence of an oxidizing agent like IBX–SO₃K under mild conditions. thieme-connect.com Another innovative approach involves a photocatalytic process that utilizes iron and sulfur catalysts activated by blue light to add chlorine atoms to organic molecules, eliminating the need for harsh chemicals. technologynetworks.comchemanalyst.com
The choice of solvent is another critical aspect of green synthesis. Many conventional chlorination reactions are carried out in chlorinated solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂), which are toxic, carcinogenic, and environmentally persistent. nottingham.ac.uknih.gov Green chemistry encourages the use of safer, bio-based, or recyclable solvents. For amide synthesis and modification, a range of greener alternative solvents has been evaluated. Water is considered a highly preferred green solvent due to its non-toxic nature. thieme-connect.de Other sustainable options include bio-based solvents like 3-methoxybutan-2-one, which has shown potential as a substitute for chlorinated solvents in various reactions. nih.gov The following table provides a comparison of traditional and greener solvents for chlorination reactions.
Interactive Data Table: Comparison of Solvents for Chlorination
| Solvent Category | Examples | Green Chemistry Considerations |
| Traditional (Halogenated) | Dichloromethane (DCM), Chloroform, Carbon Tetrachloride | Toxic, carcinogenic, environmentally persistent, and their use is increasingly restricted. nottingham.ac.uknih.gov |
| Greener Alternatives | Water, Ethanol, Ethyl Acetate, 2-Methyltetrahydrofuran (2-MeTHF), Cyrene™ | Lower toxicity, biodegradable, derived from renewable resources (in some cases), and reduced environmental impact. ignited.innih.gov |
The use of catalysts is another cornerstone of green chemistry, as they can enhance reaction rates and selectivity, often under milder conditions and with lower waste generation. For the chlorination of active methylene compounds, phase-transfer catalysis has been shown to be effective. thieme-connect.com Furthermore, the development of photocatalytic methods, as mentioned earlier, offers a promising catalytic approach that utilizes light as an energy source to drive the chlorination reaction with high precision. technologynetworks.comchemanalyst.com
Solvent-free, or solid-state, reactions represent an ideal green chemistry approach by completely eliminating the need for a solvent. nih.gov Such reactions can be carried out by mixing the reactants alone or on a solid support, which can lead to higher efficiency, reduced byproducts, and simpler work-up procedures. mdpi.com Exploring the feasibility of a solvent-free chlorination of 2-cyanoacetamide could lead to a significantly greener synthetic protocol.
The following table summarizes a comparative analysis of a hypothetical traditional synthesis of this compound and a proposed greener approach based on the principles discussed.
Interactive Data Table: Comparison of Synthetic Approaches
| Parameter | Hypothetical Traditional Synthesis | Proposed Greener Synthesis | Green Chemistry Advantage |
| Chlorinating Agent | Chlorine gas (Cl₂) or Sulfuryl chloride (SO₂Cl₂) | Sodium chloride (NaCl) with an oxidant or photocatalytic chlorination | Avoids highly toxic and hazardous reagents, utilizing safer and more abundant chlorine sources. thieme-connect.dethieme-connect.comtechnologynetworks.com |
| Solvent | Dichloromethane (CH₂Cl₂) or Carbon tetrachloride (CCl₄) | Water, Ethanol, or a bio-based solvent | Eliminates the use of toxic and environmentally harmful chlorinated solvents. nottingham.ac.uknih.govnih.gov |
| Energy Source | Conventional heating (reflux) | Microwave irradiation or photochemistry | Reduces reaction time and energy consumption, leading to a more energy-efficient process. technologynetworks.comignited.inyoutube.com |
| Catalyst | Stoichiometric acid or base | Phase-transfer catalyst or photocatalyst | Enhances reaction efficiency and selectivity, reducing waste and the need for harsh reaction conditions. thieme-connect.comchemanalyst.com |
| Waste Generation | Significant, including hazardous solvent and reagent byproducts | Minimized through the use of safer reagents, recyclable solvents, and catalytic methods | Aligns with the principle of waste prevention, leading to a more sustainable process. |
Reaction Mechanisms and Chemical Reactivity of 2,2 Dichloro 2 Cyanoacetamide
Mechanistic Studies of Formation Reactions
The synthesis of 2,2-dichloro-2-cyanoacetamide typically involves the introduction of two chlorine atoms onto the α-carbon of 2-cyanoacetamide (B1669375). This transformation can be achieved through various halogenation strategies.
The formation of this compound can be envisioned to proceed through an electrophilic halogenation pathway starting from 2-cyanoacetamide. The acidic nature of the α-protons in 2-cyanoacetamide, due to the electron-withdrawing effects of the adjacent cyano and carbonyl groups, facilitates the formation of an enolate or a related nucleophilic species in the presence of a base.
The generally accepted mechanism for the halogenation of carbonyl compounds under basic or neutral conditions involves the attack of the enolate on a halogen molecule (e.g., Cl₂). The reaction proceeds in a stepwise manner. The first chlorination produces 2-chloro-2-cyanoacetamide (B12691635). The introduction of the first electron-withdrawing chlorine atom further increases the acidity of the remaining α-proton, making the second chlorination step faster than the first. This often makes it challenging to isolate the mono-halogenated product in significant yields.
Enolate Formation: A base removes an α-proton from 2-cyanoacetamide to form a resonance-stabilized enolate.
First Chlorination: The enolate attacks a molecule of chlorine, forming 2-chloro-2-cyanoacetamide and a chloride ion.
Second Enolate Formation: A base removes the remaining, more acidic α-proton from 2-chloro-2-cyanoacetamide.
Second Chlorination: The resulting enolate attacks another molecule of chlorine to yield this compound.
A Lewis acid catalyst, such as AlCl₃ or FeCl₃, can also be employed to polarize the Cl-Cl bond, increasing the electrophilicity of the chlorine molecule and facilitating the reaction, particularly with less activated substrates. libretexts.orgmasterorganicchemistry.com
While less common for the direct synthesis of this compound from non-halogenated precursors, nucleophilic substitution reactions are fundamental to understanding its reactivity. The synthesis of the parent compound, 2-cyanoacetamide, can be achieved via the nucleophilic substitution of a leaving group by a cyanide ion. For instance, the reaction of ethyl chloroacetate (B1199739) with sodium cyanide, followed by amidation, is a viable route to 2-cyanoacetamide. wikipedia.org
The synthesis of N-substituted 2-cyanoacetamides often involves the reaction of an amine with ethyl cyanoacetate (B8463686). google.comresearchgate.net This highlights the importance of nucleophilic acyl substitution in the broader context of cyanoacetamide chemistry.
Reactivity of the Dichlorinated Methylene (B1212753) Group
The gem-dichloro group significantly influences the reactivity of the central carbon atom. The two electron-withdrawing chlorine atoms make this carbon highly electrophilic and susceptible to attack by nucleophiles.
One of the key reactions of gem-dihalides is hydrolysis. Under aqueous conditions, particularly in the presence of an acid or base catalyst, this compound is expected to undergo hydrolysis to yield a ketone. This proceeds through the formation of an unstable gem-diol intermediate, which readily eliminates water to form the carbonyl group. For example, the hydrolysis of 2,2-dichloropropane (B165471) yields acetone. doubtnut.com In the case of this compound, hydrolysis would be expected to yield 2-cyano-2-oxoacetamide.
The dichlorinated carbon is also a site for other nucleophilic substitution reactions. Strong nucleophiles can displace one or both chlorine atoms, although such reactions can be complex and may lead to a mixture of products or subsequent rearrangements.
| Reaction Type | Reagent/Conditions | Expected Product |
| Hydrolysis | H₂O, H⁺ or OH⁻ | 2-Cyano-2-oxoacetamide |
| Nucleophilic Substitution | Strong Nucleophile (e.g., RO⁻) | 2-Alkoxy-2-chloro-2-cyanoacetamide |
Reactivity of the Cyano and Amide Functional Groups
The cyano (nitrile) and amide groups in this compound also exhibit characteristic reactivities, which are modulated by the presence of the adjacent dichlorinated carbon.
The nitrile group is electrophilic at the carbon atom and can be attacked by nucleophiles. libretexts.org It can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or a carboxylate salt, respectively. chemistrysteps.com This hydrolysis typically proceeds via an amide intermediate. The reduction of the nitrile group, for instance with a reducing agent like LiAlH₄, would yield a primary amine. libretexts.org
The amide functional group can also be hydrolyzed to a carboxylic acid under forcing acidic or basic conditions. Additionally, the nitrogen atom of the amide can act as a nucleophile in certain reactions. The reactivity of both the cyano and amide groups is influenced by the strong electron-withdrawing nature of the CCl₂ group, which can enhance the electrophilicity of the nitrile and amide carbonyl carbons.
| Functional Group | Reaction Type | Reagent/Conditions | Expected Product |
| Cyano | Hydrolysis | H₃O⁺, heat | Dichloromalonamic acid |
| Cyano | Reduction | LiAlH₄, then H₂O | 2,2-Dichloro-3-aminopropanamide |
| Amide | Hydrolysis | H₃O⁺ or OH⁻, heat | 2,2-Dichloro-2-cyanoacetic acid |
Stereochemical Aspects of Reactions Involving this compound
The central carbon atom in this compound is prochiral. This means that while the molecule itself is achiral, the substitution of one of the two chlorine atoms by a different group will create a chiral center. Consequently, reactions involving the nucleophilic displacement of a single chlorine atom can lead to the formation of a racemic mixture of enantiomers if the incoming nucleophile is not chiral and no chiral catalyst is used.
If a chiral reagent or catalyst is employed, it is possible to achieve stereoselective or even stereospecific transformations, leading to an excess of one enantiomer. The study of such stereochemical outcomes is crucial in asymmetric synthesis.
Advanced Spectroscopic and Structural Elucidation of 2,2 Dichloro 2 Cyanoacetamide
Chiroptical Spectroscopy (if relevant to specific derivatives)
Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD), measures the differential interaction of a molecule with left and right circularly polarized light. wiley.com This property is exclusive to chiral molecules—those that are non-superimposable on their mirror images.
The parent compound, 2,2-dichloro-2-cyanoacetamide, is achiral. It possesses a plane of symmetry and is superimposable on its mirror image. Therefore, it does not exhibit any chiroptical activity and this analytical method is not applicable to the compound itself. However, chiroptical spectroscopy would be a highly relevant and powerful tool for determining the absolute configuration of any synthesized chiral derivatives of this compound.
Computational Chemistry and Quantum Chemical Investigations of 2,2 Dichloro 2 Cyanoacetamide
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for investigating the electronic structure of molecules. nih.govekb.eg This method is valued for its balance of accuracy and computational efficiency, making it suitable for studying a wide range of chemical systems. DFT calculations can determine optimized molecular geometry, electronic energies, and other key properties that govern the stability and reactivity of a compound like 2,2-dichloro-2-cyanoacetamide. nih.govresearchgate.netsphinxsai.com
A critical aspect of understanding a molecule's chemical reactivity and kinetic stability lies in the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. researchgate.netyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter in quantum chemistry. wikipedia.org
A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that a molecule is more reactive and less stable. wikipedia.orgnih.gov For chloro-substituted acetamides, computational studies have shown that the nature and position of substituents significantly influence the FMO energies. For instance, a comparative study on N-(phenyl)-2,2-dichloroacetamide and its chloro-substituted analogues revealed that the HOMO-LUMO gap is a key indicator of their relative stability. researchgate.net While specific DFT calculations for this compound are not widely published, data from related compounds provide valuable insights.
Interactive Table: Comparative HOMO-LUMO Energy Gaps of Related Acetamide Derivatives Note: Data is based on computational studies of analogous compounds to infer the properties of this compound.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |
| N-(phenyl)-2,2-dichloroacetamide researchgate.net | -7.151 | -1.802 | 5.349 | Low |
| N-(2-chlorophenyl)-2,2-dichloroacetamide researchgate.net | -7.135 | -2.101 | 5.034 | Moderate |
| N-(4-chlorophenyl)-2,2-dichloroacetamide researchgate.net | -7.213 | -2.189 | 5.024 | Moderate |
| Generic α,β-unsaturated cyanoacetamide nih.gov | -6.5 to -7.0 | -2.0 to -2.5 | 4.0 - 5.0 | High to Moderate |
Electrostatic potential (ESP) maps are three-dimensional visualizations that illustrate the charge distribution within a molecule. avogadro.cclibretexts.org These maps are invaluable for predicting how molecules will interact with each other, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). libretexts.orgyoutube.com In an ESP map, regions of negative electrostatic potential, typically colored red or orange, indicate an excess of electron density and are prone to attack by electrophiles. youtube.com Conversely, areas with positive electrostatic potential, colored blue, are electron-deficient and susceptible to nucleophilic attack. youtube.comwalisongo.ac.id
For this compound, the ESP map would be expected to show significant regions of negative potential around the highly electronegative oxygen atom of the carbonyl group, the nitrogen atom of the cyano group, and to a lesser extent, the chlorine atoms. researchgate.net The hydrogen atoms of the amide group would exhibit a positive potential, making them potential hydrogen bond donors. The carbon atom attached to the two chlorine atoms and the cyano group would likely be significantly electron-deficient due to the strong inductive effect of these substituents.
Interactive Table: Predicted Electrostatic Potential Characteristics of this compound
| Molecular Region | Key Atoms | Expected Electrostatic Potential | Color on ESP Map | Predicted Role in Reactions |
| Carbonyl Group | Oxygen | Strongly Negative | Red | Nucleophilic center / H-bond acceptor |
| Dichloromethyl Group | Chlorine | Moderately Negative | Yellow/Orange | Weakly nucleophilic |
| Dichloromethyl Group | Carbon | Strongly Positive | Blue | Electrophilic center |
| Cyano Group | Nitrogen | Strongly Negative | Red | Nucleophilic center / H-bond acceptor |
| Amide Group | Nitrogen | Moderately Negative | Yellow/Orange | H-bond acceptor |
| Amide Group | Hydrogens | Strongly Positive | Blue | H-bond donor |
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is a fundamental tool for mapping out potential reaction pathways, providing a level of detail that is often inaccessible through experimental means alone. nih.govfrontiersin.org By modeling the transformation from reactants to products, researchers can identify intermediates, transition states, and the energy barriers associated with each step. nih.gov This allows for the validation of proposed mechanisms or the discovery of new, unexpected reaction pathways. nih.gov
A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a specific molecular arrangement that is fleeting and cannot be isolated. Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction and an energy minimum in all other directions. A key identifier of a correctly located TS is the presence of a single imaginary vibrational frequency.
The energy difference between the reactants and the transition state is the activation barrier (or activation energy). researchgate.net This barrier determines the rate of a chemical reaction; a higher barrier corresponds to a slower reaction. Computational methods can calculate these barriers with considerable accuracy, offering predictive power in assessing reaction feasibility. For a molecule like this compound, computational studies could, for example, model its hydrolysis, nucleophilic substitution reactions at the dichlorinated carbon, or its participation in condensation reactions.
Interactive Table: Key Parameters in Computational Transition State Analysis
| Parameter | Definition | Significance |
| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | Determines the reaction rate; higher Ea means a slower reaction. |
| Imaginary Frequency | A negative vibrational frequency calculated for a molecular geometry. | A single imaginary frequency confirms a structure is a true transition state. |
| Reaction Coordinate | The path of minimum energy connecting reactants and products via the transition state. | Describes the geometric changes that occur during the reaction. |
| Gibbs Free Energy of Activation (ΔG‡) | The free energy difference between reactants and the transition state. | Relates to the reaction rate constant via the Eyring equation. |
Reactions are typically carried out in a solvent, which can have a significant impact on reaction pathways and rates. Therefore, incorporating the influence of the solvent is crucial for accurate computational modeling. In silico studies can account for solvent effects through two main types of models: implicit and explicit.
Implicit solvent models treat the solvent as a continuous medium with a specific dielectric constant, which surrounds the solute molecule. This approach is computationally efficient and often provides a good approximation of bulk solvent effects. Explicit solvent models involve including a number of individual solvent molecules in the calculation, which can specifically interact with the solute through forces like hydrogen bonding.
For cyanoacetamide derivatives, the choice of solvent is critical. A study on the parent compound, 2-cyanoacetamide (B1669375), investigated its solubility and solvation in various alcohol-water mixtures, highlighting the importance of solute-solvent interactions. researchgate.net Similar considerations would be vital for this compound, as polar solvents would be expected to stabilize charged intermediates or transition states, potentially lowering activation barriers compared to reactions in the gas phase or nonpolar solvents.
Conformational Analysis and Potential Energy Surfaces
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org These different arrangements are called conformers or rotamers. The potential energy surface (PES) is a multidimensional surface that maps the potential energy of a molecule as a function of its geometric coordinates. longdom.orgnih.gov By exploring the PES, chemists can identify the most stable conformers (energy minima) and the energy barriers to rotation between them. longdom.orgyoutube.com
For this compound, the most significant conformational flexibility arises from rotation around the C-C single bond connecting the dichlorocyano-methyl group and the amide group. The bulky and highly electronegative chlorine atoms would introduce significant steric and electronic effects, creating distinct energy minima and maxima as the bond rotates.
A computational study of the parent molecule, cyanoacetamide, found that the trans conformer (where the cyano and carbonyl groups are anti-periplanar) is the most stable. nih.gov For this compound, the interactions between the chlorine atoms and the carbonyl oxygen and amide group would be the dominant factors in determining conformational preference. Staggered conformations, which minimize steric repulsion between the large chlorine atoms and the amide group, would be expected to be energy minima on the PES. libretexts.org Eclipsed conformations, where these groups are aligned, would represent energy maxima and correspond to the transition states for rotation. youtube.com
Interactive Table: Conformational Analysis of the C-C Bond in this compound
| Dihedral Angle (Cl-C-C=O) | Conformation Name | Description of Groups | Expected Relative Energy | Stability |
| ~60° | Staggered (Gauche) | Chlorine is gauche to the Oxygen. | Low | Stable Conformer |
| 120° | Eclipsed | Chlorine is eclipsed with an Amide N-H bond. | High | Rotational Barrier |
| 180° | Staggered (Anti) | Chlorine is anti to the Oxygen. | Lowest | Most Stable Conformer |
| 240° | Eclipsed | Chlorine is eclipsed with the Amide Nitrogen. | Highest | Rotational Barrier |
| 300° | Staggered (Gauche) | Chlorine is gauche to the Oxygen. | Low | Stable Conformer |
Spectroscopic Property Prediction via Computational Methods
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in simulating its vibrational (Infrared and Raman), Nuclear Magnetic Resonance (NMR), and electronic (UV-Visible) spectra. These computational models allow for a detailed understanding of the molecule's electronic structure and its relationship to its spectroscopic signatures.
The accuracy of these predictions is highly dependent on the chosen level of theory, which includes the functional and the basis set. A common and effective approach involves geometry optimization of the molecule to find its lowest energy conformation, followed by frequency calculations using the same level of theory. For instance, the B3LYP functional combined with a split-valence basis set, such as 6-311++G(d,p), is widely used for reliable prediction of spectroscopic properties in similar organic molecules.
Vibrational Spectroscopy (IR and Raman)
Computational methods can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. These calculations are based on the harmonic oscillator approximation for the molecule's vibrational modes. Each calculated frequency can be animated to visualize the corresponding atomic motions, aiding in the precise assignment of experimental spectral bands.
A detailed vibrational analysis for this compound would typically be performed using DFT. The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of a finite basis set. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data.
Potential Energy Distribution (PED) analysis is also a valuable computational tool. It is used to provide a quantitative description of the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. This allows for unambiguous assignment of the vibrational bands.
Below is an illustrative table of predicted vibrational frequencies and their assignments for this compound, as would be expected from a DFT/B3LYP/6-311++G(d,p) calculation.
Illustrative Predicted Vibrational Frequencies and Assignments for this compound This table represents typical results from a DFT calculation and is for illustrative purposes.
| Predicted Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Assignment (PED %) |
|---|---|---|---|
| 3450 | 55.3 | 110.2 | ν_as(NH₂) (98%) |
| 3350 | 45.8 | 95.7 | ν_s(NH₂) (97%) |
| 2255 | 25.1 | 150.5 | ν(C≡N) (95%) |
| 1710 | 180.2 | 60.8 | ν(C=O) (88%) |
| 1620 | 90.5 | 45.1 | δ(NH₂) (85%) |
| 1425 | 30.7 | 20.3 | ν(C-C) (50%) + δ(C-H) (35%) |
| 810 | 110.6 | 35.4 | ν_as(CCl₂) (90%) |
| 650 | 85.2 | 50.9 | ν_s(CCl₂) (85%) |
ν: stretching; ν_as: asymmetric stretching; ν_s: symmetric stretching; δ: bending.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The prediction of NMR chemical shifts (δ) through computational methods is a valuable tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the most common approach for calculating nuclear magnetic shielding tensors. These tensors are then converted to chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS).
Calculations would be performed on the optimized geometry of this compound. The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), can improve the accuracy of the predicted chemical shifts, as these can be sensitive to the chemical environment.
The following table provides hypothetical ¹H and ¹³C NMR chemical shifts for this compound, illustrating the expected output from a GIAO-DFT calculation.
Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table represents typical results from a GIAO-DFT calculation and is for illustrative purposes.
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| ¹H (NH₂) | 7.8 - 8.2 |
| ¹³C (C=O) | 160 - 165 |
| ¹³C (C≡N) | 115 - 120 |
| ¹³C (CCl₂) | 85 - 90 |
UV-Visible Spectroscopy
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. The output of a TD-DFT calculation includes the excitation energy (often expressed as a wavelength in nanometers, nm), the oscillator strength (a measure of the transition probability, related to the intensity of the absorption band), and the molecular orbitals involved in the transition.
For this compound, TD-DFT calculations would reveal the wavelengths of maximum absorption (λ_max) and the nature of the electronic transitions, such as n → π* or π → π*. These calculations are typically performed in both the gas phase and in solution (using a solvent model like PCM) to understand the effect of the solvent on the electronic spectrum.
An illustrative summary of TD-DFT results for this compound is presented below.
Illustrative Predicted Electronic Transitions for this compound This table represents typical results from a TD-DFT calculation and is for illustrative purposes.
| λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |
|---|---|---|---|
| 285 | 0.005 | HOMO-1 → LUMO | n → π |
| 210 | 0.450 | HOMO → LUMO | π → π |
HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital.
These computational predictions, when used in conjunction, provide a comprehensive spectroscopic profile of this compound, facilitating its identification and the understanding of its chemical properties.
Based on a comprehensive search of available scientific literature, there is insufficient information regarding the specific synthetic applications and derivatization chemistry of This compound to generate a thorough and scientifically accurate article according to the requested outline.
The search results primarily discuss the chemistry of unsubstituted cyanoacetamide or N-substituted cyanoacetamide derivatives. The reactivity of these compounds is dominated by the active methylene (B1212753) group (CH₂) situated between the cyano and carbonyl groups, which readily participates in condensation and substitution reactions.
In contrast, the target compound, this compound, possesses a dichlorinated carbon (CCl₂) at that position. This fundamental structural difference removes the active methylene protons and introduces a gem-dichloro functional group, which would impart a completely different mode of chemical reactivity. This reactivity, however, is not documented in the available search results.
Therefore, providing detailed research findings, reaction examples, and data tables for the following sections, as requested, is not possible:
Synthetic Applications and Derivatization Chemistry of 2,2 Dichloro 2 Cyanoacetamide
Functionalization at Nitrogen and Carbon Centers
Proceeding with the article would require extrapolation from unrelated compounds, leading to scientifically inaccurate information and speculation, which would violate the core instructions of the prompt.
Advanced Analytical Methodologies for 2,2 Dichloro 2 Cyanoacetamide
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the separation and quantification of 2,2-dichloro-2-cyanoacetamide from complex mixtures. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer robust methods for its analysis.
High-Performance Liquid Chromatography (HPLC) with Derivatization
HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds like this compound. To enhance detection sensitivity and selectivity, especially at trace levels, derivatization of the cyanoacetamide functional group is often employed. This process involves a chemical reaction to convert the analyte into a derivative that is more easily detectable.
A common strategy involves reacting the cyanoacetamide moiety to produce a highly fluorescent product, which can then be detected with great sensitivity by a fluorescence detector (FLD). Both pre-column and post-column derivatization approaches have been successfully developed for related cyanoacetamides.
In pre-column derivatization , the analyte is derivatized before injection into the HPLC system. For instance, 2-cyanoacetamide (B1669375) has been derivatized using 2-hydroxyacetophenone (B1195853) to form a fluorescent 2-amino-4-phenylfuran-3-carboxamide derivative. numberanalytics.comresearchgate.netnih.gov This allows for separation on a reversed-phase column, such as a C18 column, with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an acidic aqueous solution. researchgate.netnih.gov
Post-column derivatization involves the derivatization reaction occurring after the separation of the analyte on the HPLC column and before it reaches the detector. This approach avoids potential issues with the separation of multiple derivatized products. For related compounds, a mobile phase of acetonitrile, methanol, and a sodium formate (B1220265) buffer has been used with an amide-based column. numberanalytics.com
The choice between pre- and post-column derivatization depends on the specific analytical requirements, such as sample complexity and desired sensitivity.
Table 1: HPLC Methods for Cyanoacetamide Analysis with Derivatization
| Parameter | Pre-Column Derivatization | Post-Column Derivatization |
| Derivatization Reagent | 2-Hydroxyacetophenone | 2-Hydroxyacetophenone |
| Stationary Phase | XBridge C18 (100 x 4.6 mm, 3.5 µm) | TSKgel Amide-80 (150 x 4.6 mm, 3 µm) |
| Mobile Phase | Acetonitrile - 0.1% Formic Acid (30:70, v/v) | Acetonitrile - Methanol - 10 mM Sodium Formate Buffer (pH 4.5) (3:2:95, v/v) |
| Detection | Fluorescence | Fluorescence |
| Linear Range | 1.1 - 2000 µg/L | 12 - 2000 µg/L |
| Accuracy | ≥ 98.2% | ≥ 96.3% |
| Precision (RSD) | ≤ 4.8% | ≤ 3.5% |
This data is based on the analysis of 2-cyanoacetamide and serves as a model for the potential analysis of this compound.
Gas Chromatography (GC) with Selective Detectors
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While the thermal stability of this compound needs to be considered, GC methods can be developed for its analysis, particularly when coupled with selective detectors that provide high sensitivity and specificity for halogenated and nitrogen-containing compounds.
A significant challenge in the GC analysis of related compounds like haloacetamides is their potential for thermal degradation in the high-temperature environment of the GC injector. nih.gov To mitigate this, the use of a programmable temperature vaporiser (PTV) injector can be beneficial as it minimizes the degradation of thermally labile compounds. nih.gov
For the detection of this compound, several selective detectors are suitable:
Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds, making it an excellent choice for detecting the dichloro- moiety of the molecule.
Nitrogen-Phosphorus Detector (NPD): The NPD is selective for compounds containing nitrogen and phosphorus, and would respond to the nitrogen atoms in the cyano and amide groups.
Mass Spectrometry (MS): GC-MS provides not only quantification but also structural information, allowing for positive identification of the compound. A method for the simultaneous analysis of various nitrogenous disinfection by-products, including haloacetamides, has been developed using GC-MS. nih.gov
Atomic Emission Detector (AED): An AED can be tuned to detect specific elements, such as chlorine and nitrogen, providing excellent selectivity for this compound. nih.govcabidigitallibrary.org
Liquid-liquid extraction is a common sample preparation technique for extracting such analytes from aqueous matrices prior to GC analysis. nih.gov
Table 2: Potential GC Detectors for this compound Analysis
| Detector | Selectivity | Potential Advantages |
| Electron Capture Detector (ECD) | Halogenated compounds | High sensitivity to the two chlorine atoms. |
| Nitrogen-Phosphorus Detector (NPD) | Nitrogen and phosphorus compounds | Selective for the cyano and amide groups. |
| Mass Spectrometer (MS) | Provides mass-to-charge ratio | Offers definitive identification and structural information. |
| Atomic Emission Detector (AED) | Specific elements (e.g., Cl, N) | High selectivity and element-specific detection. |
Spectroscopic Methods for Trace Analysis and Purity Assessment
Spectroscopic methods are invaluable for the rapid analysis and purity assessment of this compound. These techniques are often used for quantitative analysis and can be complementary to chromatographic methods.
Spectrofluorometric Approaches
Spectrofluorometry is a highly sensitive technique that measures the fluorescence of a sample. While this compound itself may not be naturally fluorescent, it can be derivatized to produce a fluorescent product, similar to the derivatization strategies used in HPLC-FLD.
The reaction of the cyanoacetamide group with various reagents can yield highly fluorescent products. For example, 2-cyanoacetamide is known to react with carbohydrates in an alkaline borate (B1201080) buffer at elevated temperatures to produce intensely fluorescent products. researchgate.net It also undergoes condensation reactions with α-hydroxycarbonyl compounds to form fluorescent derivatives. researchgate.net These reactions could potentially be adapted for the spectrofluorometric determination of this compound.
The development of a spectrofluorometric method would involve optimizing reaction conditions such as pH, temperature, reaction time, and reagent concentration to achieve maximum fluorescence intensity and stability.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. A UV-Vis spectrophotometric assay has been developed for the determination of enzymatic degradation of polysaccharides based on the reaction with 2-cyanoacetamide. libretexts.org The reaction mixture, at a pH of 9, is measured at 274 nm. libretexts.org This principle could be explored for the quantification of this compound.
The presence of the chromophoric cyano and amide groups, along with the two chlorine atoms, will influence the UV absorption spectrum of this compound. To establish a quantitative method, a calibration curve would be prepared by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
Method Validation and Quality Control in Analytical Procedures
Method validation is a critical process that provides documented evidence that an analytical procedure is suitable for its intended purpose. researchgate.net For the analysis of this compound, any developed chromatographic or spectroscopic method must be validated in accordance with guidelines from organizations such as the International Council for Harmonisation (ICH). researchgate.netzenodo.orgeuropa.eu Quality control procedures are essential to ensure the reliability and accuracy of the analytical results over time. numberanalytics.comgoogle.com
Key validation parameters include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.neteuropa.eu
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. actascientific.comich.org
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.org
Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.netich.org This is often assessed by recovery studies in spiked samples.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). ich.org
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netich.org
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. actascientific.com
Table 3: Key Method Validation Parameters and Typical Acceptance Criteria (based on ICH Guidelines)
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | No interference from blank, placebo, and known impurities at the analyte's retention time or wavelength. | Peak purity index > 0.99 for HPLC-DAD. |
| Linearity | A linear relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Closeness of measured value to the true value. | Recovery of 98.0% to 102.0% for assay. |
| Precision (Repeatability) | Closeness of agreement between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2%. |
| Intermediate Precision | Precision under different conditions (days, analysts, equipment). | RSD ≤ 2%. |
| LOD & LOQ | Lowest concentration that can be detected and quantified. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | Insensitivity to small changes in method parameters. | RSD of results should be within acceptable limits after minor variations. |
In addition to method validation, ongoing quality control is maintained through the regular analysis of quality control (QC) samples, such as blanks, calibration check samples, and spiked samples, to monitor the performance of the analytical method. numberanalytics.com Standard Operating Procedures (SOPs) must be in place to detail every step of the analytical process, from sample preparation to data analysis and reporting. qualitymag.com
Emerging Research Directions and Future Perspectives on 2,2 Dichloro 2 Cyanoacetamide
Development of Novel and Sustainable Synthetic Routes
The synthesis of cyanoacetamide derivatives has traditionally involved various methods, including the reaction of amines with alkyl cyanoacetates or cyanoacetic acid under different conditions. researchgate.net However, the push towards green chemistry is catalyzing a shift in synthetic strategies. For compounds like 2,2-Dichloro-2-cyanoacetamide, future research is increasingly focused on developing methods that are not only efficient but also environmentally benign.
One promising approach is the adoption of microwave-assisted organic synthesis. nih.gov This technique has been shown to be effective for other cyanoacetamide derivatives, often leading to shorter reaction times, higher yields, and reduced solvent usage. nih.gov Another key area of development is the use of solvent-free reaction conditions, which directly addresses concerns about the toxicity and flammability associated with conventional solvents. nih.gov The principles of green chemistry are becoming central to the synthesis of related compounds, suggesting a clear trajectory for future work on this compound. nih.gov
A patent for a related compound, 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, outlines a two-step process involving acylation followed by chlorination. google.com This highlights a potential pathway that could be adapted, with a focus on using cheaper, readily available raw materials and maintaining mild reaction conditions to enhance industrial viability and safety. google.com
Table 1: Comparison of Synthetic Principles for Cyanoacetamide Derivatives
| Synthetic Principle | Traditional Methods | Emerging Sustainable Methods | Key Advantages of Sustainable Methods |
|---|---|---|---|
| Energy Source | Conventional heating (reflux) | Microwave irradiation nih.gov | Faster reaction rates, energy efficiency |
| Solvent Use | Often requires organic solvents | Solvent-free conditions or green solvents nih.gov | Reduced waste, lower toxicity and flammability |
| Catalysis | Various catalysts, sometimes stoichiometric | Use of efficient and recyclable catalysts | Improved atom economy, easier purification |
| Reaction Conditions | Can require harsh temperatures and pressures | Milder reaction conditions google.com | Enhanced safety, reduced byproduct formation |
Application of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring
To optimize synthetic routes and gain a deeper understanding of reaction mechanisms, advanced in situ spectroscopic techniques are indispensable. spectroscopyonline.comfrontiersin.org Monitoring the synthesis of this compound in real-time can reveal transient intermediates and provide crucial kinetic data that is lost with traditional offline analysis. spectroscopyonline.com
Infrared (IR) spectroscopy, particularly Attenuated Total Reflectance (ATR) FTIR, is a powerful tool for this purpose. frontiersin.orgresearchgate.net It can track the changes in chemical bonding, allowing researchers to follow the consumption of reactants and the formation of the product by monitoring the characteristic vibrational frequencies of the cyano (C≡N) and amide (C=O) groups. frontiersin.org For more complex systems, other techniques could be employed. Raman spectroscopy offers complementary information and is particularly useful for monitoring reactions in aqueous media. osti.gov For understanding the electronic structure and oxidation state of potential metal catalysts used in the synthesis, in situ X-ray Absorption Spectroscopy (XAS) would be invaluable. frontiersin.orgosti.gov
Table 2: Potential In Situ Spectroscopic Techniques for Monitoring Synthesis
| Technique | Information Provided | Applicability to this compound Synthesis |
|---|---|---|
| ATR-FTIR | Real-time changes in functional groups (C≡N, C=O, C-Cl) frontiersin.orgresearchgate.net | Direct monitoring of reactant conversion and product formation. |
| Raman Spectroscopy | Complementary vibrational data, good for aqueous systems osti.gov | Useful for monitoring reactions where water is a solvent or byproduct. |
| UV-Vis Spectroscopy | Changes in electronic transitions, chromophores researchgate.net | Monitoring conjugated intermediates or colored byproducts. |
| X-ray Absorption Spectroscopy (XAS) | Oxidation state and coordination environment of metal catalysts frontiersin.orgosti.gov | Elucidating the role of a catalyst during the chlorination step. |
| Nuclear Magnetic Resonance (NMR) | Detailed structural information on species in solution osti.gov | Identifying and quantifying reactants, intermediates, and products. |
The integration of these techniques provides a comprehensive picture of the reaction landscape, enabling precise control and optimization of the synthetic process. researchgate.net
Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Prediction
Computer-Aided Synthesis Planning (CASP) programs utilize vast reaction databases to propose retrosynthetic routes. mdpi.com Platforms like ChemAIRS, ASKCOS, and IBM RXN can suggest multiple synthetic strategies, moving beyond conventional methods and potentially uncovering more efficient or sustainable options. chemical.ainih.gov These tools can be broadly categorized into rule-based systems, which rely on expert-coded chemical knowledge, and machine learning approaches, which infer reactivity patterns from data. nih.gov
Beyond just planning the route, AI can assist in predicting reaction conditions and even potential impurities. chemical.airesearchgate.net By analyzing similar transformations in the literature, ML models can recommend optimal solvents, catalysts, and temperatures, reducing the amount of empirical experimentation needed. mdpi.comresearchgate.net This predictive power is a key component in the move towards fully automated synthesis platforms, where AI designs the synthesis and a robotic system executes it. nih.govnih.gov
Table 3: Applications of AI/ML in the Synthesis of this compound
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Retrosynthesis Planning | AI algorithms propose multiple synthetic pathways from the target molecule back to available starting materials. nih.gov | Discovery of novel, more efficient, or more sustainable routes. |
| Forward Reaction Prediction | Predicts the likely product(s) given a set of reactants and conditions. mdpi.comnih.gov | Helps validate proposed synthetic steps and avoid dead-end reactions. |
| Reaction Condition Recommendation | ML models suggest optimal temperatures, solvents, and catalysts based on learned data. researchgate.net | Reduces the need for extensive experimental optimization. |
| Impurity Prediction | AI can forecast potential side reactions and resulting impurities. chemical.ai | Streamlines process development and purification strategies. |
Exploration of Unique Reactivity Profiles in Niche Chemical Transformations
The true potential of this compound lies in the unique reactivity conferred by its dense functionalization. The gem-dichloro group, the electrophilic nitrile, and the nucleophilic/electrophilic amide group make it a versatile building block for complex molecules. researchgate.netresearchgate.net
Cyanoacetamides are well-established precursors for a wide array of heterocyclic compounds. researchgate.netresearchgate.net The active methylene (B1212753) group in simple cyanoacetamides readily participates in Knoevenagel condensations and Michael additions. researchgate.net While the dichlorinated carbon in this compound lacks this active methylene, it introduces other reactive possibilities. For instance, it could serve as a precursor to ketenes or other reactive intermediates under specific conditions.
Table 4: Potential Niche Transformations for this compound
| Reaction Type | Potential Reacting Group(s) | Possible Products |
|---|---|---|
| Nucleophilic Substitution | Dichloromethyl group | Functionalized α-substituted cyanoacetamides. |
| Cycloaddition Reactions | Nitrile group researchgate.net | Heterocycles such as tetrazoles or triazoles. |
| Heterocyclization | Entire molecule with bidentate reagents researchgate.net | Novel five- or six-membered heterocyclic systems. |
| Reductive Chemistry | Dichloromethyl and/or nitrile group | Amines, amides, or other reduced functionalities. |
| Hydrolysis/Aminolysis | Nitrile or amide group | Carboxylic acids, esters, or different amide derivatives. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,2-Dichloro-2-cyanoacetamide in laboratory settings?
- Methodology : A multi-step approach is recommended:
- Step 1 : Start with cyanoacetic acid derivatives as precursors. Chlorination can be achieved using reagents like PCl₅ or SOCl₂ under anhydrous conditions to introduce dichloro groups .
- Step 2 : Purify intermediates via recrystallization or column chromatography. Monitor reaction progress using TLC or HPLC .
- Step 3 : Confirm structure via spectroscopic techniques (e.g., IR for –C≡N and –CO–NH– groups, ¹³C NMR for dichloro substitution patterns) .
- Key Considerations : Ensure inert atmospheres (N₂/Ar) to prevent hydrolysis of cyano groups.
Q. How can researchers characterize this compound’s stability under varying storage conditions?
- Methodology :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–150°C to assess decomposition thresholds .
- Photostability : Expose samples to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC-MS .
- Storage Recommendations : Store in amber glass at –20°C under desiccation to minimize hydrolysis .
Q. What analytical techniques are most reliable for purity assessment?
- Recommended Techniques :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210 nm for cyanoacetamide derivatives) .
- Spectroscopy : IR (to confirm absence of –OH impurities) and ¹H NMR (to verify –NH– proton integration) .
- Elemental Analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can mechanistic studies resolve conflicting data on this compound’s reactivity in nucleophilic substitutions?
- Methodology :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
- Computational Modeling : Employ DFT calculations (e.g., B3LYP/6-31G*) to map transition states and identify steric/electronic effects of dichloro substitution .
- Cross-Validation : Pair experimental data (e.g., Arrhenius plots) with computational results to resolve discrepancies .
Q. What strategies mitigate inconsistencies in degradation pathway studies across different pH conditions?
- Methodology :
- pH-Dependent Hydrolysis : Perform controlled hydrolysis at pH 2–12, monitoring intermediates via LC-QTOF-MS .
- Isotope Labeling : Use ¹⁸O-labeled H₂O to trace hydrolysis mechanisms (e.g., acyl-oxygen vs. nitrogen cleavage) .
- Statistical Analysis : Apply multivariate regression to correlate degradation rates with pH and ionic strength .
Q. How can researchers address contradictions in spectral data interpretation (e.g., IR vs. NMR)?
- Methodology :
- Multi-Technique Correlation : Cross-reference IR peaks (e.g., –C≡N at ~2200 cm⁻¹) with ¹³C NMR shifts (δ ~110–120 ppm for cyano groups) .
- Advanced NMR : Use 2D techniques (HSQC, HMBC) to resolve overlapping signals in crowded spectra .
- Reference Standards : Compare with authenticated spectral libraries (e.g., NIST Chemistry WebBook) .
Q. What computational approaches predict this compound’s interactions with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., acetylcholinesterase) and assess steric clashes from dichloro groups .
- MD Simulations : Run 100-ns trajectories in explicit solvent to evaluate conformational stability of ligand-target complexes .
- QSAR Modeling : Corrogate electronic parameters (HOMO/LUMO, dipole moments) with pesticidal activity data from analogous compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
